Sodium Urate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2,6-dioxo-3,7-dihydropurin-8-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSTSRULRIERK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-77-2 | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,9-dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Early Synthesis Methods
The foundational work on uric acid derivatives began in the late 19th century, with Ivan Horbaczewski’s pioneering synthesis of uric acid via urea and glycine melting. While this method produced uric acid, subsequent efforts focused on its conversion to water-soluble salts. Early approaches involved neutralizing uric acid with sodium hydroxide (NaOH), leveraging its diprotic acid properties (pKₐ₁ = 5.4, pKₐ₂ = 10.3). At physiological pH, urate ions dominate, but under controlled alkaline conditions (pH > 10.3), monosodium urate precipitates selectively. These early trials highlighted the compound’s low solubility in cold water (~0.06 g/100 mL), necessitating hot filtration and rapid cooling to isolate crystals.
Modern Industrial Preparation Techniques
Alkaline Extraction and Precipitation
Contemporary methods derive uric acid sodium salt from uric acid-rich raw materials, such as guano or synthetic uric acid. A patented industrial process involves the following steps:
-
Raw Material Digestion :
Raw material is dissolved in 8% aqueous NaOH (1 lb material/gallon solution) at 80–100°C for 6–8 hours. This hydrolyzes impurities and converts uric acid to this compound. -
Acid Precipitation :
The filtrate is treated with excess sulfuric acid (H₂SO₄), precipitating crude uric acid. The settling time and acid stoichiometry are critical to minimize sodium sulfate contamination. -
Recrystallization :
Crude uric acid is redissolved in 5–6% NaOH (0.5 lb/gallon) and evaporated to 20% volume, yielding this compound crystals. Further purification involves dissolving crystals in 3% NaOH, decolorizing with activated charcoal (1:1 ratio by weight), and reprecipitating with H₂SO₄.
Table 1: Key Parameters in Alkaline Extraction
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| NaOH Concentration | 5–8% (w/v) | Higher solubility of urates |
| Temperature | 80–100°C | Enhances hydrolysis kinetics |
| Charcoal Ratio | 1:1 (charcoal:urate) | Removes organic impurities |
Alternative Alkali Hydroxides
While sodium hydroxide is standard, the patent describes substituting NaOH with potassium, lithium, or ammonium hydroxides. These alternatives adjust solubility profiles:
-
Potassium hydroxide (KOH) : Increases urate solubility marginally but complicates crystallization due to hygroscopicity.
-
Ammonium hydroxide (NH₄OH) : Yields ammonium urate, requiring ion exchange to obtain the sodium form.
Table 2: Comparison of Alkali Hydroxides in Urate Synthesis
| Hydroxide | Solubility (g/100 mL, 25°C) | Crystal Morphology | Purification Ease |
|---|---|---|---|
| NaOH | 0.08 | Needle-like | High |
| KOH | 0.12 | Plate-like | Moderate |
| NH₄OH | 0.15 | Amorphous | Low |
Solubility and Crystallization Dynamics
Temperature-Dependent Solubility
Uric acid sodium salt’s solubility rises exponentially with temperature, a property exploited in recrystallization. For example, solubility in water increases from 0.06 g/100 mL at 25°C to 0.23 g/100 mL at 90°C. Industrial processes use this by dissolving crude product in hot NaOH and cooling gradually to 4°C, achieving >90% recovery.
Solvent Systems
Ethanol-water mixtures reduce urate solubility further, enabling anti-solvent crystallization. A 40% ethanol solution decreases solubility to 0.02 g/100 mL, but excessive ethanol induces amorphous precipitation.
Purification and Quality Control
Chemical Reactions Analysis
Types of Reactions
Uric acid sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6,8-trione derivatives, while reduction may produce dihydropurine derivatives.
Scientific Research Applications
Biochemical Properties and Mechanisms
Sodium urate is primarily known for its role in gout, where it crystallizes in joints and leads to inflammation. It has also been shown to precipitate calcium oxalate from urine, indicating its potential implications in kidney stone formation . Moreover, this compound can reverse the inhibitory effects of reactive oxygen and nitrogen species on gelatinase A activity, suggesting a role in modulating oxidative stress .
Gout Management
This compound is central to gout management. Elevated levels of uric acid lead to the formation of monothis compound crystals, which trigger inflammatory responses. Treatments often aim to lower uric acid levels through medications that either inhibit its production or enhance its excretion . For instance, pegloticase, a PEGylated urate oxidase, is used to convert uric acid into allantoin, which is more easily excreted .
Research in Inflammation
This compound has been utilized in research settings to induce synovitis in animal models. This application helps study the inflammatory pathways involved in gout and other arthritic conditions . Furthermore, it has been proposed that this compound crystals activate interleukin-1β-mediated inflammation via the NOD-like receptor protein pathway .
Dietary Implications
Recent studies have highlighted the relationship between dietary sodium intake and serum uric acid levels. Higher sodium intake has been associated with lower serum uric acid concentrations, indicating that dietary modifications can influence hyperuricemia and related conditions . This connection suggests potential dietary interventions for managing gout and hypertension.
Clinical Trials
A randomized controlled trial demonstrated that dietary sodium modulation significantly affects serum uric acid levels among hypertensive individuals. The study found that increased sodium intake correlated with lower serum uric acid levels, emphasizing the need for further investigation into dietary strategies for managing hyperuricemia .
Animal Studies
In experimental models, intra-articular administration of this compound has been used to induce synovitis, allowing researchers to examine the inflammatory response mechanisms at play in conditions like gout . These studies provide insights into potential therapeutic targets for reducing inflammation.
Potential Therapeutic Targets
Research continues to explore the dual role of uric acid as both a potential antioxidant and a pro-inflammatory agent. Uric acid's ability to scavenge peroxynitrite suggests it may have protective roles under certain physiological conditions; however, its accumulation can lead to detrimental effects such as chronic inflammation . Understanding these dynamics is crucial for developing targeted therapies that can mitigate the adverse effects while harnessing any beneficial properties.
Mechanism of Action
The mechanism of action of Uric acid sodium salt involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes involved in purine metabolism, affecting various biological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Antioxidant Activity of Uric Acid Sodium Salt and Similar Compounds
Key Insights :
- Uric acid sodium salt’s antioxidant role is context-dependent. While it is a major plasma antioxidant, its in vitro activity is inferior to gallic acid and ascorbic acid .
- In biological systems, uric acid sodium salt synergizes with ascorbic acid to neutralize ROS, but excessive levels promote pro-oxidant effects, contributing to endothelial dysfunction .
Comparison with Sodium Salts
Key Insights :
- Unlike industrial salts (e.g., E514), uric acid sodium salt has specific biological roles, such as modulating blood pressure and oxidative stress .
- Sodium chloride intake inversely correlates with plasma uric acid levels due to increased renal excretion, highlighting divergent metabolic pathways among sodium salts .
Role in Pathological Conditions vs. Similar Compounds
Table 3: Medical Implications in Kidney and Cardiovascular Diseases
Biological Activity
Uric acid sodium salt, also known as sodium urate, is the sodium salt of uric acid and plays a significant role in various biological processes. This compound is particularly known for its involvement in gout, a form of inflammatory arthritis caused by the accumulation of monothis compound crystals in joints. This article explores the biological activity of uric acid sodium salt, highlighting its biochemical properties, physiological effects, and implications in health and disease.
Uric acid sodium salt has the chemical formula and is characterized by its solubility in water. It is formed when uric acid reacts with sodium ions, resulting in a compound that can precipitate under certain physiological conditions.
Biochemical Actions
- Precipitation and Crystal Formation : this compound can precipitate from body fluids, particularly synovial fluid in joints, leading to gouty arthritis. The presence of these crystals triggers an inflammatory response characterized by pain and swelling .
- Reactive Oxygen Species (ROS) Modulation : this compound has been shown to reverse the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity, suggesting a role in modulating oxidative stress .
- Calcium Oxalate Interaction : In vitro studies indicate that this compound can precipitate calcium oxalate from urine, which has implications for kidney stone formation .
Physiological Effects
The physiological effects of uric acid sodium salt are multifaceted:
- Inflammation : Elevated levels of this compound are associated with increased inflammation. In animal models, intra-articular administration of this compound has been used to induce synovitis, mimicking gout pathology .
- Antioxidant Properties : Uric acid acts as an antioxidant; however, its role is complex as elevated levels can lead to pro-inflammatory states .
- Impact on Blood Pressure : Research indicates a correlation between high dietary sodium intake and serum uric acid levels. Specifically, studies show that increased sodium intake can lead to reduced serum uric acid concentrations in the short term but may have long-term implications for hypertension .
Case Study 1: Gout and Inflammation
A study investigated the effects of this compound on inflammation in a rat model subjected to hemorrhagic shock. The results indicated that uric acid released from dying cells could act as a mediator of organ inflammation and apoptosis post-shock, emphasizing its pro-inflammatory potential .
Case Study 2: Dietary Sodium Impact
A clinical trial assessed the relationship between dietary sodium intake and serum uric acid levels among 90 subjects. The findings revealed that transitioning from a low-salt diet (3 g/day) to a high-salt diet (18 g/day) resulted in significant decreases in plasma uric acid levels, demonstrating the influence of dietary factors on uric acid metabolism .
Data Table
Q & A
Q. What are the standard protocols for synthesizing and characterizing uric acid sodium salt in laboratory settings?
Answer: Uric acid sodium salt (monosodium urate, MSU) is synthesized via neutralization of uric acid with sodium hydroxide. Key steps include:
- Solubility adjustment : Dissolve uric acid in 1 M NaOH (10–25 mg/mL) under controlled pH to prevent precipitation .
- Purification : Recrystallize the product and verify purity via HPLC or spectrophotometric analysis (λ~290 nm for urate absorption) .
- Characterization : Use elemental analysis (e.g., ICP for sodium content, 11–13% anhydrous basis) and spectroscopic methods (FT-IR for carboxylate and purine ring signatures) .
Experimental rigor : Ensure reproducibility by detailing solvent ratios, temperature, and crystallization time in methods .
Q. How does the solubility of uric acid sodium salt influence experimental design in aqueous systems?
Answer: MSU’s solubility is pH-dependent and critical for in vitro studies:
- Alkaline conditions : Fully soluble in 1 M NaOH (25 mg/mL) but precipitates at physiological pH (5–7), mimicking gout-like crystal formation .
- Buffer selection : Use phosphate-buffered saline (PBS) adjusted to pH 7.4 for solubility studies, but note that MSU may form microcrystals over time, requiring sonication or filtration .
Methodological tip : Pre-dissolve MSU in NaOH before adding to buffers to avoid artifacts in antioxidant assays .
Q. What standardized assays are used to quantify uric acid sodium salt’s antioxidant capacity?
Answer: Common assays include:
- Radical scavenging : Use ABTS⁺ or DPPH assays, where MSU’s efficacy is compared to ascorbate (IC50 ~50–100 µM) .
- Lipid peroxidation inhibition : Measure malondialdehyde (MDA) levels in erythrocyte membranes exposed to H₂O₂; MSU reduces peroxidation by ~40% at 300 µM .
- Pulse radiolysis : Quantify reaction kinetics with hydroxyl radicals (k = 1.1×10¹⁰ M⁻¹s⁻¹), confirming its role as a rapid scavenger .
Controls : Include uric acid (non-sodium form) to isolate sodium’s effects on solubility and reactivity .
Q. How should researchers address contradictions in uric acid sodium salt’s dual role as an antioxidant and pro-oxidant?
Answer: Context-dependent effects arise from:
- Pro-oxidant conditions : High MSU concentrations (>500 µM) in the presence of transition metals (e.g., Fe³⁺) may catalyze Fenton reactions, generating ROS .
- Antioxidant dominance : At physiological levels (100–300 µM), MSU preferentially scavenges peroxynitrite and singlet oxygen, protecting lipids and DNA .
Experimental design : Use metal chelators (e.g., EDTA) in assays to suppress pro-oxidant pathways and clarify mechanisms .
Q. What are the best practices for preparing uric acid sodium salt solutions for cell culture studies?
Answer:
- Sterilization : Filter dissolved MSU (0.22 µm) to remove microbial contaminants; avoid autoclaving to prevent degradation .
- Concentration range : Use 50–200 µM for neuroprotection studies (e.g., SH-SY5Y cells) and 1–5 mg/mL for inducing gout-like inflammation in macrophages .
- Validation : Confirm crystal-free solutions via dynamic light scattering (DLS) and monitor cell viability with MTT assays .
Advanced Research Questions
Q. How can researchers model uric acid sodium salt’s role in gout pathogenesis using in vitro systems?
Answer:
- Crystal-induced inflammation : Stimulate THP-1 macrophages with MSU crystals (0.1–1 mg/mL) to activate NLRP3 inflammasomes, measuring IL-1β release via ELISA .
- Synovial fluid mimic : Prepare MSU suspensions in hyaluronic acid (0.3% w/v) to replicate joint conditions .
Advanced tip : Combine with fatty acids (e.g., palmitate) to study metabolic inflammation crosstalk .
Q. What molecular techniques elucidate uric acid sodium salt’s interaction with renal transporters?
Answer:
- Transfected cells : Use HEK293 cells expressing URAT1 (SLC22A12) to quantify MSU uptake via radiolabeled ¹⁴C-urate, with inhibition by probenecid .
- Knockout models : Compare urate clearance in Slc22a12⁻/⁻ mice to identify compensatory transporters (e.g., GLUT9) .
Data analysis : Apply Michaelis-Menten kinetics to determine transport efficiency (Km ~300 µM for URAT1) .
Q. How does uric acid sodium salt modulate oxidative stress in neurodegenerative disease models?
Answer:
- In vivo models : Administer MSU (10 mg/kg/day) in MPTP-induced Parkinson’s mice; assess dopaminergic neuron survival via tyrosine hydroxylase staining .
- Mechanistic studies : Use siRNA to silence Nrf2 in astrocytes, testing if MSU’s neuroprotection requires antioxidant response element (ARE) activation .
Contradiction note : MSU may exacerbate amyloid-β aggregation in Alzheimer’s models, requiring disease-specific validation .
Q. What genomic insights explain evolutionary conservation of uric acid homeostasis in humans?
Answer:
- Comparative genomics : Analyze URAT1 and ABCG2 polymorphisms across primates to link mutations to hyperuricemia .
- Evolutionary trade-offs : Hypothesize that loss of uricase (~15 MYA) conferred antioxidant advantages but increased gout risk .
Methodological framework : Use dN/dS ratios to detect positive selection in urate transporter genes .
Q. How can advanced imaging techniques resolve uric acid sodium salt crystallization dynamics?
Answer:
- Polarized light microscopy : Track MSU crystal growth in synovial fluid analogs, noting needle-shaped monoclinic structures .
- Synchrotron XRD : Resolve atomic lattice parameters (e.g., a=6.9 Å, b=7.2 Å, c=15.1 Å) to differentiate MSU from calcium pyrophosphate .
Innovative application : Use microfluidics to simulate shear stress in joints and study crystal aggregation kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
